molecular formula C8H5ClF3NO B7561167 2-chloro-N-(3,4,5-trifluorophenyl)acetamide

2-chloro-N-(3,4,5-trifluorophenyl)acetamide

Cat. No. B7561167
M. Wt: 223.58 g/mol
InChI Key: LIESBFHMAAALGT-UHFFFAOYSA-N
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Description

2-chloro-N-(3,4,5-trifluorophenyl)acetamide, also known as CF3-CA, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science.

Scientific Research Applications

  • Crystal Structure and Intermolecular Interactions:

    • The structure of similar acetamides, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed, highlighting intermolecular interactions like C—H⋯O hydrogen bonds (Saravanan et al., 2016).
  • Synthesis and Characterization:

    • 2-Chloro-N-(2,4-dinitrophenyl) acetamide has been synthesized and characterized, showing intramolecular hydrogen bonding and solvatochromic effects (Jansukra et al., 2021).
  • Potential as Pesticides:

    • Various derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are structurally related to 2-chloro-N-(3,4,5-trifluorophenyl)acetamide, have been characterized as potential pesticides (Olszewska et al., 2008).
  • Quantum Chemical Calculations and Vibrational Spectroscopic Studies:

    • Detailed theoretical investigations on compounds like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide have been conducted to understand their molecular structure and reactivity (Choudhary et al., 2014).
  • Antibacterial Potential and QSAR Studies:

    • Research on similar acetamide derivatives has explored their antibacterial properties, highlighting the influence of structural and physicochemical parameters (Desai et al., 2008).
  • Spectroscopic and Quantum Mechanical Studies in Bioactive Analogs:

    • Studies on benzothiazolinone acetamide analogs have looked into their spectroscopic properties, ligand-protein interactions, and efficiency in solar cells (Mary et al., 2020).

properties

IUPAC Name

2-chloro-N-(3,4,5-trifluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-3-7(14)13-4-1-5(10)8(12)6(11)2-4/h1-2H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIESBFHMAAALGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,4,5-trifluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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